Nicametate

概要

準備方法

合成経路と反応条件

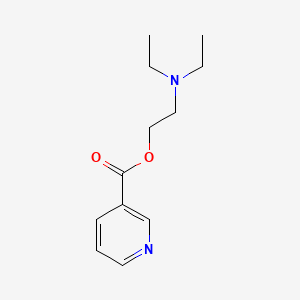

ニコチン酸メチルは、ニコチン酸と2-(ジエチルアミノ)エタノールをエステル化することで合成できます。 この反応は通常、塩化チオニルやジシクロヘキシルカルボジイミドなどの脱水剤を用いて、エステル結合の形成を促進します。 .

工業的生産方法

工業的には、ニコチン酸メチルは触媒の存在下でニコチン酸と2-(ジエチルアミノ)エタノールを反応させることで製造されます。 この反応は、最終生成物の高収率と純度を確保するために、制御された温度と圧力条件下で行われます。 .

化学反応の分析

反応の種類

ニコチン酸メチルは、以下のようなさまざまな化学反応を起こします。

酸化: ニコチン酸メチルは酸化されて、ニコチン酸やその他の副生成物を生成できます。

還元: 還元反応では、ニコチン酸メチルは対応するアミン誘導体に変換されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: ニコチン酸やその他の酸化された誘導体。

還元: ニコチン酸メチルのアミン誘導体。

置換: さまざまな置換されたニコチン酸エステル。.

科学的研究の応用

ニコチン酸メチルは、幅広い科学研究に応用されています。

化学: 有機合成の試薬として、および他の化合物の合成の前駆体として使用されます。

生物学: 細胞呼吸と代謝経路への影響について研究されています。

作用機序

ニコチン酸メチルは、血流と組織への酸素供給を促進することで効果を発揮します。これは、血管拡張、つまり血管の拡張を引き起こすことによって達成されます。 この作用は、血管平滑筋細胞上の特定の受容体との相互作用を介して媒介され、血管の弛緩と拡張につながります。 . さらに、ニコチン酸メチルの代謝産物は、呼吸補酵素と相互作用し、細胞内の酸化還元過程を促進することによって、細胞呼吸に関与しています。 .

類似化合物との比較

類似化合物

ニコチン酸:

ニコチンアミド: ニコチン酸の誘導体で、ペラグラの治療や栄養補助食品として使用されます。

ニコチン酸エステル: ニコチン酸のさまざまなエステルで、類似の化学的性質と生物学的活性を持ちます。.

ニコチン酸メチルの独自性

ニコチン酸メチルは、その特異的なエステル構造により、母体化合物であるニコチン酸と比較して、血流と酸素供給を促進する効果がより優れています。 さまざまな化学反応を起こす能力は、合成化学においても汎用性の高い化合物となっています。 .

生物活性

Nicametate, specifically in its citrate form, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound citrate (C₁₈H₂₆N₂O₉) is a salt formed from this compound and citric acid. It is recognized for its complex molecular structure, which includes an aromatic ring with various substituents. The compound is primarily studied for its effects on cellular respiration, vascular function, and as a chelating agent for heavy metal detoxification.

Target and Mode of Action

This compound citrate primarily targets the cellular respiration process and the vascular system . It acts as a vasodilator , promoting the dilation of arteries and arterioles, which enhances blood flow and oxygen delivery to tissues. This mechanism is crucial in conditions such as stroke recovery and other vascular disorders.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Cellular respiration : It facilitates the synthesis of cellular respiratory coenzymes.

- Enzyme inhibition : this compound inhibits acetylcholinesterase and serous cholinesterase, which are vital for nerve function.

- Chelation therapy : It binds to heavy metals like lead and mercury, aiding in their excretion from the body.

1. Vascular Effects

This compound's vasodilatory properties significantly improve tissue perfusion. Clinical studies have indicated its efficacy in preventing recurrence and mortality from stroke by enhancing blood flow to ischemic areas.

2. Neuroprotective Effects

Research suggests that this compound may offer neuroprotective benefits by improving cerebral blood flow and oxygen delivery during ischemic events. However, further large-scale clinical trials are necessary to confirm these effects.

3. Chelation Properties

The compound has been investigated for its ability to chelate heavy metals. Animal studies have shown promising results in removing toxic metals from the body, although more research is needed to establish long-term safety in humans .

4. Cellular Regeneration

This compound promotes the formation of granulation tissue and accelerates skin regeneration processes. This activity is particularly relevant in wound healing scenarios.

Case Studies

- Stroke Recovery : A clinical trial demonstrated that patients receiving this compound citrate exhibited improved outcomes in terms of vascular health and reduced neurological deficits post-stroke.

- Heavy Metal Detoxification : In a controlled study involving lead exposure, subjects treated with this compound showed significant reductions in blood lead levels compared to controls.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-(diethylamino)ethyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWOCHRRAWHKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048300 | |

| Record name | Nicametate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3099-52-3 | |

| Record name | Nicametate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3099-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicametate [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicametate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicametate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICAMETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML4O3WYO2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known mechanisms of action for Nicametate?

A1: While the exact mechanism of action for this compound remains unclear, research suggests it might influence cellular processes related to vascular health. For instance, this compound demonstrated an inhibitory effect on both the proliferation of rat mesangial cells and their collagen synthesis in a dose-dependent manner. [] Another study suggests that it might modulate cholinergic or alpha-adrenergic receptor responses. []

Q2: Could you elaborate on the effects of this compound on mesangial cells and its potential implications?

A2: this compound showed a dose-dependent inhibition of serum-stimulated rat mesangial cell (RMC) growth. At a concentration of 1 mg/mL, it inhibited RMC growth by 91%. Additionally, it also inhibited collagen synthesis in confluent RMCs by 35% at the same concentration. [] This suggests a potential role for this compound in mitigating mesangial cell proliferation and extracellular matrix accumulation, processes implicated in the development of glomerulosclerosis, a major contributor to end-stage renal disease. []

Q3: Are there any insights into how this compound might exert its effects on the cellular level?

A3: One study observed that this compound, alongside other compounds like aminophylline and ticlopidine, suppressed the increase in plasma cyclic guanosine 3',5'-monophosphate (cyclic GMP) levels induced by the cold pressor test in patients with vibration disease. This effect was prevented by the co-administration of phentolamine or atropine, suggesting the involvement of cholinergic or alpha-adrenergic receptor pathways. []

Q4: Has this compound shown potential in treating any specific diseases?

A4: While further research is needed, this compound has been explored in the context of vascular pathologies. [] One study investigated its long-term impact on ischemic stroke patients, suggesting a potential role in reducing recurrence and improving survival rates. [] Furthermore, research highlights its potential as a predictor for Alzheimer's disease incidence. []

Q5: What is the chemical structure of this compound?

A5: this compound, also known as 3-(diethylamino)ethyl nicotinate citrate, is an organic compound with the molecular formula C12H18N2O2. [, ] For detailed structural information, refer to its chemical structure depiction.

Q6: Are there any spectroscopic characterization data available for this compound?

A6: Yes, this compound has been analyzed using X-ray diffraction, a technique used for characterizing crystalline materials. This analysis, conducted on 12 different vasodilators, including this compound Citrate, provided valuable information about lattice spacings and relative line intensities, which are crucial for identification and characterization of pharmaceutical compounds. []

Q7: How is this compound typically formulated into a pharmaceutical product?

A7: this compound Citrate is often formulated into tablets for oral administration. [] The Korean Pharmaceutical Codex monograph provides specific guidelines and standards for this compound Citrate tablets, ensuring quality, efficacy, and safety. []

Q8: What analytical methods are employed to ensure the quality and quantity of this compound in pharmaceutical formulations?

A8: High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing this compound Citrate content in pharmaceutical preparations. [] This method offers high specificity, is easy to perform, and provides accurate results for determining the amount of this compound Citrate present, which is essential for quality control purposes. []

Q9: What is the current understanding of this compound’s metabolic fate in the body?

A9: While specific details on this compound's pharmacokinetics are limited in the provided research, one study utilized a carbon-14 labeled form of this compound Citrate to trace its metabolic pathway. [] This approach helps in understanding the absorption, distribution, metabolism, and excretion profile of the drug, providing valuable insights into its behavior within the body. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。